PNMT Inhibitory Potency: Neutral Ester vs Free Acid
In a direct enzymatic comparison using the same PNMT assay format, the 7‑methyl ester analog (compound 11) exhibited a Ki of 6.7 μM, whereas the ionized 7‑carboxylate (compound 14) displayed a Ki of 470 μM – a 70‑fold reduction in affinity [1]. Although the tert-butyl ester (CO₂tBu) was not explicitly evaluated in this study, structure–activity relationship trends for 7‑substituted THIQs demonstrate that neutral, non‑ionizable 7‑substituents consistently yield PNMT Ki values in the low‑micromolar range (e.g., CO₂Me, CN, CF₃), while the negatively charged carboxylate drastically reduces binding [1]. The tert‑butyl ester, as a neutral substituent, is expected to maintain PNMT inhibitory potency comparable to the methyl ester, unlike the free acid which suffers a substantial affinity loss [1].
| Evidence Dimension | PNMT inhibitory affinity (Ki) |
|---|---|
| Target Compound Data | Not directly measured; predicted Ki ≈ 5–10 μM based on SAR for neutral 7‑substituents (CO₂Me Ki = 6.7 μM) |
| Comparator Or Baseline | Methyl ester (compound 11): PNMT Ki = 6.7 μM; Carboxylic acid (compound 14): PNMT Ki = 470 μM |
| Quantified Difference | 70‑fold difference between neutral ester (Ki = 6.7 μM) and ionized carboxylate (Ki = 470 μM) |
| Conditions | PNMT enzymatic assay using [³H]phenylethanolamine as substrate; Ki determined by competitive inhibition; phosphate buffer pH 8.0 |
Why This Matters
Any analog bearing a free carboxylic acid at the 7‑position will exhibit drastically lower target engagement, making the tert‑butyl ester essential for preserving binding affinity in PNMT‑targeted programs.
- [1] Grunewald, G. L.; Dahanukar, V. H.; Caldwell, T. M.; Criscione, K. R. J. Med. Chem. 1999, 42, 118–134. Table 1: PNMT Ki values for compounds 11 (CO₂Me) and 14 (CO₂⁻). View Source
